molecular formula C11H12ClN3 B065288 4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride CAS No. 170034-96-5

4-Chloro-2-(imidazolin-2-YL)isoindoline hydrochloride

Cat. No.: B065288
CAS No.: 170034-96-5
M. Wt: 221.68 g/mol
InChI Key: IVCMOOBKRRDNHX-UHFFFAOYSA-N
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Description

4-Chloro-2-(imidazolin-2-yl)isoindoline is a chemical compound that belongs to the class of imidazoline derivatives. Imidazolines are a group of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(imidazolin-2-yl)isoindoline typically involves the reaction of 4-chloroisoindoline with imidazoline under specific conditions. One common method involves the use of phosphorus oxychloride and ethyl acetate as solvents . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-chloro-2-(imidazolin-2-yl)isoindoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(imidazolin-2-yl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-2-(imidazolin-2-yl)isoindoline involves its interaction with specific molecular targets, such as imidazoline receptors . These receptors are involved in various physiological processes, including the regulation of blood pressure and glucose levels. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzofuranyl)-2-imidazoline hydrochloride (2-BFI)
  • 2-(4,5-Dihydroimidazole-2-yl)quinoline hydrochloride (BU224)
  • 4-Chloro-alpha-(2-imidazolin-2-yl)benzyl alcohol hydrochloride

Uniqueness

4-Chloro-2-(imidazolin-2-yl)isoindoline stands out due to its unique chemical structure, which combines the imidazoline moiety with a chloro-substituted isoindoline ring . This unique structure contributes to its distinct chemical properties and potential therapeutic applications.

Properties

CAS No.

170034-96-5

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole

InChI

InChI=1S/C11H12ClN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14)

InChI Key

IVCMOOBKRRDNHX-UHFFFAOYSA-N

SMILES

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl.Cl

Canonical SMILES

C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)Cl

Key on ui other cas no.

170034-96-5

Synonyms

4-chloro-2-(imidazolin-2-yl)isoindoline
RS 45041
RS 45041-190
RS-45041
RS-45041-190

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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